1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate
Overview
Description
1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate is a chemical compound with the molecular formula C9H12O4S. It is a derivative of 1-phenyl-1,2-ethanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate can be synthesized through the reaction of 1-phenyl-1,2-ethanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Alcohols or other reduced forms.
Scientific Research Applications
1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-ethanediol: The parent compound without the methanesulfonate group.
1-Phenyl-1,2-ethanediol, 1-tosylate: A similar compound where the methanesulfonate group is replaced with a tosylate group.
1-Phenyl-1,2-ethanediol, 1-acetate: A derivative with an acetate group instead of the methanesulfonate group.
Uniqueness
1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
(2-hydroxy-1-phenylethyl) methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-14(11,12)13-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWSMYVXOLAMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251141 | |
Record name | 1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339546-98-4 | |
Record name | 1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339546-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol, 1-phenyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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